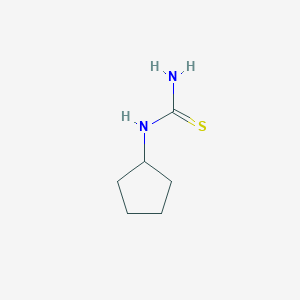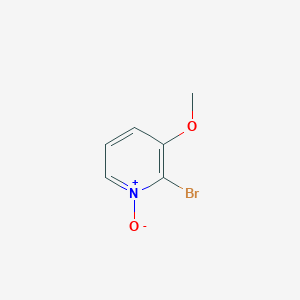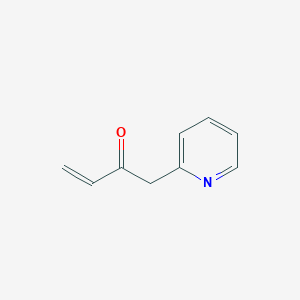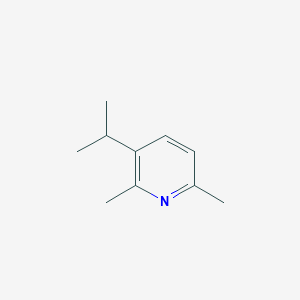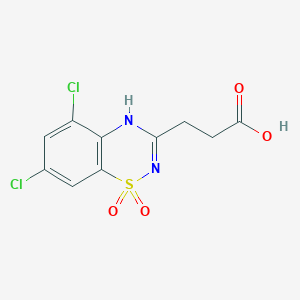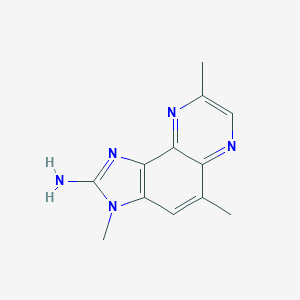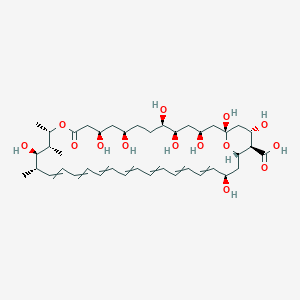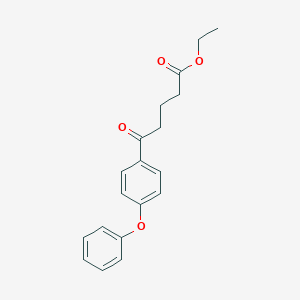![molecular formula C12H16Cl2N2O B009809 3-[Bis(2-chloroethyl)amino]-4-methylbenzamide CAS No. 19768-73-1](/img/structure/B9809.png)
3-[Bis(2-chloroethyl)amino]-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Bis(2-chloroethyl)amino]-4-methylbenzamide, also known as MeCCNU, is a synthetic alkylating agent that is commonly used in cancer chemotherapy. It belongs to the family of nitrosourea compounds, which are known for their ability to cross the blood-brain barrier and target brain tumors.
Mechanism Of Action
3-[Bis(2-chloroethyl)amino]-4-methylbenzamide exerts its anticancer effects by alkylating DNA and interfering with DNA replication and transcription. It forms covalent bonds with the DNA molecule, leading to the formation of cross-links and other DNA adducts. These adducts prevent the DNA from being replicated and transcribed properly, ultimately leading to cell death.
Biochemical And Physiological Effects
3-[Bis(2-chloroethyl)amino]-4-methylbenzamide has been shown to cause a variety of biochemical and physiological effects in cancer cells. It induces DNA damage and activates DNA repair pathways, leading to cell cycle arrest and apoptosis. It also affects the expression of genes involved in cell proliferation and survival, leading to a reduction in tumor growth.
Advantages And Limitations For Lab Experiments
3-[Bis(2-chloroethyl)amino]-4-methylbenzamide is a potent anticancer agent that has been extensively studied in preclinical and clinical settings. It has shown promising results in the treatment of various types of cancer, particularly brain tumors. However, its use is limited by its toxicity and potential side effects, which can include bone marrow suppression, gastrointestinal toxicity, and neurotoxicity.
Future Directions
There are several areas of research that could be explored to further our understanding of 3-[Bis(2-chloroethyl)amino]-4-methylbenzamide and its potential use in cancer therapy. These include:
1. Development of new formulations and delivery methods to improve the efficacy and reduce the toxicity of 3-[Bis(2-chloroethyl)amino]-4-methylbenzamide.
2. Investigation of the mechanism of resistance to 3-[Bis(2-chloroethyl)amino]-4-methylbenzamide and the development of strategies to overcome this resistance.
3. Evaluation of 3-[Bis(2-chloroethyl)amino]-4-methylbenzamide in combination with other chemotherapeutic agents and targeted therapies to enhance its anticancer effects.
4. Exploration of the potential use of 3-[Bis(2-chloroethyl)amino]-4-methylbenzamide in the treatment of other types of cancer, such as breast and lung cancer.
5. Investigation of the long-term effects of 3-[Bis(2-chloroethyl)amino]-4-methylbenzamide on cancer survivors and the development of strategies to mitigate these effects.
In conclusion, 3-[Bis(2-chloroethyl)amino]-4-methylbenzamide is a potent anticancer agent that has shown promising results in the treatment of various types of cancer. Its mechanism of action involves alkylating DNA and interfering with DNA replication and transcription, ultimately leading to cell death. While its use is limited by its toxicity and potential side effects, there are several areas of research that could be explored to further our understanding of 3-[Bis(2-chloroethyl)amino]-4-methylbenzamide and its potential use in cancer therapy.
Synthesis Methods
3-[Bis(2-chloroethyl)amino]-4-methylbenzamide is synthesized by reacting 4-methylbenzoyl chloride with bis(2-chloroethyl)amine in the presence of a base such as triethylamine. The reaction yields 3-[Bis(2-chloroethyl)amino]-4-methylbenzamide as a white crystalline solid, which is then purified by recrystallization.
Scientific Research Applications
3-[Bis(2-chloroethyl)amino]-4-methylbenzamide has been extensively studied for its anticancer properties and is currently used in the treatment of various types of cancer, including brain tumors, lymphomas, and multiple myeloma. It has also been investigated for its potential use in combination with other chemotherapeutic agents to enhance their efficacy.
properties
CAS RN |
19768-73-1 |
|---|---|
Product Name |
3-[Bis(2-chloroethyl)amino]-4-methylbenzamide |
Molecular Formula |
C12H16Cl2N2O |
Molecular Weight |
275.17 g/mol |
IUPAC Name |
3-[bis(2-chloroethyl)amino]-4-methylbenzamide |
InChI |
InChI=1S/C12H16Cl2N2O/c1-9-2-3-10(12(15)17)8-11(9)16(6-4-13)7-5-14/h2-3,8H,4-7H2,1H3,(H2,15,17) |
InChI Key |
JEPNDMLVRFWZTG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)N)N(CCCl)CCCl |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N)N(CCCl)CCCl |
synonyms |
3-[Bis(2-chloroethyl)amino]-4-methylbenzamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




